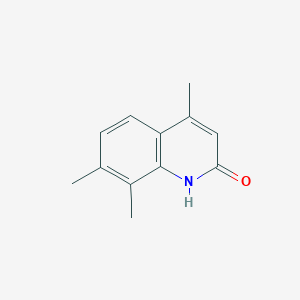

2-Hydroxy-4,7,8-trimethylquinoline

Beschreibung

Eigenschaften

Molekularformel |

C12H13NO |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

4,7,8-trimethyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-10-8(2)6-11(14)13-12(10)9(7)3/h4-6H,1-3H3,(H,13,14) |

InChI-Schlüssel |

QRSYDKNRNVBMFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)C(=CC(=O)N2)C)C |

Herkunft des Produkts |

United States |

synthesis and characterization of 2-Hydroxy-4,7,8-trimethylquinoline

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-4,7,8-trimethylquinoline

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-Hydroxy-4,7,8-trimethylquinoline, a substituted quinolone derivative of interest to researchers in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and understanding their synthesis and structural elucidation is paramount for the development of novel therapeutic agents and functional materials.[1][2][3] This document outlines a robust synthetic protocol based on the Knorr quinoline synthesis, details the necessary purification steps, and provides a thorough guide to the analytical techniques required for unambiguous structural confirmation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4] The functionalization of the quinoline core allows for the fine-tuning of these properties. The title compound, 2-Hydroxy-4,7,8-trimethylquinoline, belongs to the 2-quinolone subclass. It is crucial to recognize that this compound exists in a tautomeric equilibrium between the lactim (enol) form, 2-hydroxyquinoline, and the more stable lactam (keto) form, 2-quinolone.[5][6] Spectroscopic and chemical evidence overwhelmingly supports the predominance of the lactam tautomer in both solid and solution phases. This guide will therefore refer to the compound primarily in its 2-quinolone form while acknowledging its tautomeric nature.

Synthesis via Knorr Quinoline Synthesis

The synthesis of 2-hydroxyquinolines is classically achieved via the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide.[7] This method is highly effective for producing 2-quinolone derivatives and is the chosen pathway for this guide. The strategy involves the initial formation of an anilide from 3,4-dimethylaniline and ethyl acetoacetate, followed by an intramolecular cyclization promoted by a strong acid.

The overall reaction is a two-step, one-pot process that is both efficient and reliable for generating the target scaffold.

Synthetic Workflow Diagram

Caption: Knorr synthesis workflow for 2-Hydroxy-4,7,8-trimethylquinoline.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethylaniline

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Deionized Water

-

Ice

Procedure:

-

Anilide Formation: In a 250 mL round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 30 minutes. The reaction is often exothermic.

-

Acid-Catalyzed Cyclization: Cool the flask in an ice bath. Slowly and with caution, add concentrated sulfuric acid (4.0 eq) to the stirred mixture. The addition should be dropwise to control the temperature, keeping it below 20°C.

-

Causality Insight: Concentrated H₂SO₄ acts as both a catalyst and a dehydrating agent, promoting the intramolecular electrophilic aromatic substitution required for ring closure.[7] Maintaining a low temperature during addition prevents unwanted side reactions and polymerization.

-

-

Heating: After the addition is complete, remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture in a water bath at 90-100°C for 1-2 hours. The color of the mixture will typically darken.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice (~200 g) in a large beaker. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution by adding a 5% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Causality Insight: Neutralization is critical to deprotonate the product and any remaining acids, ensuring its precipitation from the aqueous solution.

-

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60°C to a constant weight.

Structural Characterization

Unambiguous confirmation of the synthesized molecule's structure and purity is achieved through a combination of spectroscopic methods and physical analysis. The following data are predicted based on the known effects of substituents on the quinolone ring and data from analogous structures.[6][8]

Overall Characterization Workflow

Caption: Workflow for the comprehensive characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the molecular structure. The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆. The predominant lactam form will dictate the observed signals.

Table 1: Predicted ¹H NMR Spectral Data for 2-Hydroxy-4,7,8-trimethylquinoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | ~11.5 | broad singlet | Exchangeable with D₂O. The downfield shift is characteristic of the lactam proton. |

| H-5 | ~7.5 | d | Aromatic proton adjacent to the fused ring. |

| H-6 | ~7.1 | d | Aromatic proton coupled to H-5. |

| H-3 | ~6.2 | s | Vinylic proton on the quinolone ring. |

| C4-CH₃ | ~2.4 | s | Methyl group at position 4. |

| C7-CH₃ | ~2.3 | s | Methyl group on the benzene ring. |

| C8-CH₃ | ~2.2 | s | Methyl group on the benzene ring. |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Hydroxy-4,7,8-trimethylquinoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2) | ~162 |

| Aromatic Quaternary Carbons | 138 - 148 |

| Aromatic CH Carbons | 115 - 130 |

| Vinylic Carbons | 120 - 140 |

| Methyl Carbons | 18 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum for the title compound is expected to be dominated by features of the lactam tautomer.[6]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 2800 | N-H Stretch (broad) | Lactam N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| ~1660 | C=O Stretch (strong) | Lactam Carbonyl |

| 1620 - 1450 | C=C Stretch | Aromatic & Vinylic C=C |

| ~1260 | Si-CH₃ Bend | (Reference for Si-CH₃)[9] |

Note: The Si-CH₃ reference is included for context from the source but is not relevant to the target molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For 2-Hydroxy-4,7,8-trimethylquinoline (C₁₂H₁₃NO), the expected molecular weight is 187.24 g/mol .[10]

-

Expected Molecular Ion Peak [M]⁺: m/z = 187

-

Expected [M+H]⁺ (in ESI+): m/z = 188

-

Key Fragmentation: A common fragmentation pathway for 2-quinolones is the loss of a carbonyl group (CO, 28 Da), which would result in a fragment ion at m/z = 159.[11]

Melting Point Analysis

The melting point is a crucial indicator of purity. A pure crystalline solid will exhibit a sharp melting point over a narrow range (e.g., < 2°C). The experimentally determined melting point should be recorded and compared against any available literature values.

Potential Applications and Future Outlook

Derivatives of 8-hydroxyquinoline are well-known for their potent biological activities, including antimicrobial, antifungal, and neuroprotective properties, largely due to their ability to chelate metal ions.[2][4][12] The specific substitution pattern of 2-Hydroxy-4,7,8-trimethylquinoline may modulate these activities, making it a candidate for screening in various biological assays. Further research could involve exploring its efficacy as an anticancer agent, its potential as a fluorescent sensor for metal ions, or its application in the development of novel organic light-emitting diodes (OLEDs).[3]

References

- Conrad-Limpach-Knorr. Quinoline Synthesis. [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

- Conrad–Limpach synthesis - Wikipedia. [Link]

- Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. [Link]

- Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. - ResearchGate. [Link]

- 2,6,8-Trimethylquinolin-4-ol | C12H13NO | CID 705868 - PubChem. [Link]

- 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem. [Link]

- Spectroscopy and Structure of 2-Hydroxyqulnoline - Bernstein Group. [Link]

- Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. [Link]

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]

- Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace. [Link]

- MASS SPECTRA OF OXYGENATED QUINOLINES - Semantic Scholar. [Link]

- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. [Link]

- FTIR spectrum of 8hydroxyquinoline. | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rroij.com [rroij.com]

- 3. scispace.com [scispace.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gelest.com [gelest.com]

- 10. 2,6,8-Trimethylquinolin-4-ol | C12H13NO | CID 705868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. autechindustry.com [autechindustry.com]

physicochemical properties of 2-Hydroxy-4,7,8-trimethylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4,7,8-trimethylquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3] Quinoline derivatives are known to possess a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive examination of the . A thorough review of scientific literature and chemical databases indicates a scarcity of direct experimental data for this specific molecule. Therefore, to provide a robust and scientifically grounded resource, this guide will focus on the properties of the closely related and structurally analogous compound, 2-Hydroxy-4,6,8-trimethylquinoline (CAS 42414-28-8), also known by its tautomeric name, 4,6,8-trimethylquinolin-2(1H)-one.[6] Properties and experimental protocols will also be informed by data from other relevant analogs, such as 2-hydroxy-4-methylquinoline. This approach allows for a predictive and methodological framework that is invaluable for researchers initiating studies on this compound class.

Section 1: Molecular Structure and Identification

A fundamental characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with their corresponding keto form, quinolin-2(1H)-one.[7] The keto form is generally the more stable of the two.[7][8] This equilibrium is a critical consideration in all analytical and biological studies, as the predominant form can be influenced by the solvent, pH, and solid-state packing.

Compound Identification

The following data pertains to the primary analog, 2-Hydroxy-4,6,8-trimethylquinoline.

| Parameter | Value | Reference |

| IUPAC Name | 4,6,8-trimethyl-1H-quinolin-2-one | [6] |

| Synonyms | 2-Hydroxy-4,6,8-trimethylquinoline, 4,6,8-trimethylquinolin-2-ol | [6] |

| CAS Number | 42414-28-8 | [6] |

| Molecular Formula | C₁₂H₁₃NO | [6] |

| Molecular Weight | 187.24 g/mol | [6] |

| InChI | InChI=1S/C12H13NO/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | [6] |

| InChIKey | UHXASMSNKAVYHU-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=O)N2)C)C | [6] |

Section 2: Synthesis and Purification

The synthesis of substituted 2-hydroxyquinolines can be achieved through several established methodologies. A common and reliable approach is the Conrad-Limpach reaction or a similar cyclization of an appropriate anilide precursor. The synthesis of 2-hydroxy-4-methylquinoline, for instance, is achieved by the cyclization of acetoacetanilide in the presence of concentrated sulfuric acid.[9]

Proposed Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a trimethyl-substituted 2-hydroxyquinoline.

Experimental Protocol: Synthesis and Recrystallization

Expertise & Rationale: This protocol is based on the well-established Conrad-Limpach synthesis, which is highly effective for producing 2-hydroxy (or 4-hydroxy) quinolines. The choice of a high-boiling solvent like diphenyl ether ensures the high temperatures required for the intramolecular cyclization are reached. Recrystallization is a classic, robust method for purifying solid organic compounds, relying on the principle of differential solubility of the product and impurities at different temperatures.

-

Reaction Setup: In a flask equipped with a reflux condenser and a thermometer, combine the appropriately substituted aniline (e.g., 3,4,5-trimethylaniline) (1.0 eq.) and an acetoacetic ester derivative (1.1 eq.) in a high-boiling point solvent.

-

Cyclization: Heat the reaction mixture to initiate condensation and subsequent cyclization. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and dilute it with a non-polar solvent (e.g., hexane) to precipitate the crude product.

-

Purification: Collect the crude solid by filtration. Purify the solid by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10] Wash the resulting crystals with cold solvent and dry under a vacuum to yield the pure 2-hydroxy-4,7,8-trimethylquinoline.

Section 3: Core Physicochemical Properties

The following properties are critical for understanding the compound's behavior in both chemical and biological systems. Data is provided from close analogs where available.

Physical State and Melting Point

Substituted 2-hydroxyquinolines are typically white to off-white crystalline solids at room temperature.[9][11]

| Compound | Melting Point (°C) | Reference |

| 2-Hydroxy-4-methylquinoline | 221-223 | [12] |

| 2,4,8-Trimethylquinoline | 41 | [13] |

| 4,6,8-Trimethylquinoline | 56-60 | [11] |

Experimental Protocol: Capillary Melting Point Determination

Trustworthiness: This method is a standard and self-validating technique for purity assessment. A sharp melting range (typically < 2°C) is a strong indicator of a pure compound, while a broad or depressed range suggests the presence of impurities.

-

Sample Preparation: Finely powder a small amount of the dry, crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.

Solubility

Solubility is a key parameter for drug development, affecting formulation, administration, and bioavailability.

| Compound | Solubility Profile | Reference |

| 2-Hydroxy-4-methylquinoline | Soluble in ethanol and hot water; slightly soluble in cold water, ether, chloroform, and benzene. | [9] |

| Poly(1,2-dihydro-2,2,4-trimethylquinoline) | Soluble in benzene, chloroform, acetone; insoluble in water. | [14] |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Expertise & Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solvent, providing a reliable measure of intrinsic solubility. The use of HPLC for quantification offers high sensitivity and specificity.

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot from the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve.

Acidity (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

| Compound | pKa (Predicted) | Reference |

| 2-Hydroxy-4-methylquinoline | 11.83 ± 0.70 | [12] |

Experimental Protocol: UV-Metric Titration

Expertise & Rationale: This method is ideal for compounds possessing a chromophore that changes upon ionization, which is typical for aromatic systems like quinolines. By monitoring the change in UV absorbance as a function of pH, one can accurately determine the pKa. It requires only a small amount of sample.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12). Add a small, constant amount of the stock solution to each buffer.

-

Data Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffered solution using a spectrophotometer.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of the synthesized compound.[15]

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation.[15] For 2-Hydroxy-4,7,8-trimethylquinoline, one would expect:

-

¹H NMR: Distinct signals for the aromatic protons on the quinoline ring, three sharp singlets for the three methyl groups, and a broad singlet for the N-H proton of the quinolinone tautomer.[15]

-

¹³C NMR: Resonances for all 12 carbon atoms, including the carbonyl carbon (C=O) of the quinolinone form at a characteristic downfield shift, aromatic carbons, and the three methyl carbons.[15]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[15]

-

Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

-

Data Processing: Process the data using appropriate software, referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can aid in confirming its elemental composition.[16]

-

Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 188.24.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a volatile solvent compatible with ESI, such as methanol or acetonitrile.

-

Data Acquisition: Infuse the solution directly into the mass spectrometer or inject it via an LC system. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) can be used to confirm the elemental formula.

Section 5: Chemical Stability and Storage

The stability of a compound is critical for its shelf-life and for ensuring the integrity of experimental results. Hydroxyquinolines can be susceptible to degradation.

Stability Profile and Storage

-

Light Sensitivity: 2-Hydroxyquinoline is known to be light-sensitive.[7] It is prudent to assume that substituted analogs share this property.

-

Oxidation: The phenolic hydroxyl group and the electron-rich aromatic system can be susceptible to oxidation, especially with prolonged exposure to air.[7]

-

Recommended Storage: To ensure long-term stability, the compound should be stored in a sealed, airtight container, protected from light, in a cool and dry place (e.g., refrigerated at 2-8°C).[7][12] For solutions, using amber vials and storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for maximum stability.[7]

Experimental Protocol: Forced Degradation Study

Trustworthiness: This protocol is a cornerstone of pharmaceutical development for establishing a stability-indicating analytical method. It systematically generates potential degradation products, which can then be tracked under normal storage conditions. The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation.[7]

-

Stress Conditions: Subject separate aliquots of the compound in solution to various stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solution at 80°C for 48 hours.

-

Photolytic: Expose solution to high-intensity UV light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.

-

Evaluation: Compare the chromatograms. Note the percentage of degradation of the parent peak and the appearance and relative retention times of any new peaks (degradation products).

Section 6: Potential Biological Activity and Signaling Pathways

While specific data for 2-Hydroxy-4,7,8-trimethylquinoline is unavailable, the broader class of hydroxyquinoline and trimethylquinoline derivatives exhibits significant biological activities, primarily as antioxidants and anti-inflammatory agents.[11][17][18]

Predicted Biological Role: Antioxidant and Anti-inflammatory

Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated significant antioxidant properties, which are influenced by substituents on the quinoline ring.[18] The antioxidant effect may be due to the ability of the secondary nitrogen atom in the hydroquinoline ring to form a stable radical.[18] Oxidative stress is a known activator of the transcription factor NF-κB, a master regulator of inflammation.[18] NF-κB activation leads to the expression of pro-inflammatory cytokines like TNF-α and various interleukins.[18] It is plausible that 2-Hydroxy-4,7,8-trimethylquinoline could act as an antioxidant, thereby inhibiting the activation of the NF-κB signaling pathway.

Hypothetical Signaling Pathway

The following diagram illustrates how an antioxidant quinoline derivative could mitigate inflammation by inhibiting the NF-κB pathway.

Conclusion

2-Hydroxy-4,7,8-trimethylquinoline belongs to a class of heterocyclic compounds with significant potential in drug discovery and materials science. While direct experimental data for this specific molecule is limited, a comprehensive physicochemical profile can be predicted based on established data from close structural analogs. This guide has outlined its likely properties, including its solid-state nature, solubility in organic solvents, and its existence in a tautomeric equilibrium. Furthermore, we have provided robust, field-proven experimental protocols for the synthesis, purification, and detailed characterization of this compound. The predicted antioxidant and anti-inflammatory activities, potentially mediated through the inhibition of the NF-κB signaling pathway, mark this molecule as a compelling candidate for further investigation. The methodologies and predictive data contained herein provide a solid foundation for researchers to unlock the full potential of this promising quinoline derivative.

References

- BDMAEE. (2024, April 1). 2-hydroxy-4-methylquinoline.

-

ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4,8-Trimethylquinoline. Retrieved from [Link]

- BenchChem. (2025). Stability issues of 2-Hydroxyquinoline in aqueous solutions.

-

PubChem. (n.d.). 2-Hydroxyquinoline. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline.

- BenchChem. (2025). Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview.

- ChemicalBook. (2026, January 12). Poly(1,2-dihydro-2,2,4-trimethylquinoline).

-

PubChem. (n.d.). 4,6,8-Trimethyl-quinolin-2-ol. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321.

-

Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-2-methyl quinoline. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Syrovoy, G. V., Osolodkin, D. I., Kalashnikov, A. I., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals, 17(2), 237. [Link]

- BenchChem. (2025). The Biological Versatility of 2,4-Dihydroxyquinoline: A Technical Guide for Drug Discovery.

- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

ResearchGate. (2020, September 15). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Retrieved from [Link]

- Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Katritzky, A. R. (1976). Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry. Journal of the Chemical Society, Perkin Transactions 2, (1), 34-36.

-

MassBank. (2019, April 8). Quinolines and derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved from [Link]

-

ECHA. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers - Registration Dossier. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

- BenchChem. (2025).

-

ResearchGate. (n.d.). The influence of synthesis conditions on the stability of tris(8-hydroxyquinoline) aluminum organometallic luminophore. Retrieved from [Link]

-

Kalashnikov, A. I., Fomenko, A. I., Osolodkin, D. I., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14358. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4,6,8-Trimethyl-quinolin-2-ol | C12H13NO | CID 268329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tautomerism in aromatic hydroxy N-heterocyclics in the gas phase by metastable ion mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. bdmaee.net [bdmaee.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-HYDROXY-4-METHYLQUINOLINE CAS#: 607-66-9 [m.chemicalbook.com]

- 13. CAS Common Chemistry [commonchemistry.cas.org]

- 14. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Hydroxy-4,7,8-trimethylquinoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of hydroxyl and methyl groups to the quinoline core can significantly modulate its physicochemical properties and biological activity, making these derivatives a fertile ground for drug discovery and development.

Core Compound Information

A precise CAS number for 2-Hydroxy-4,7,8-trimethylquinoline could not be retrieved from the searched databases. However, detailed information for a structurally analogous compound, 2-Hydroxy-4,6,8-trimethylquinoline, is provided below.

| Parameter | Value | Reference |

| Compound Name | 2-Hydroxy-4,6,8-trimethylquinoline | [4] |

| Synonyms | 4,6,8-trimethyl-quinolin-2-ol, 4,6,8-trimethylquinolin-2(1H)-one | [4] |

| CAS Number | 42414-28-8 | [4] |

| Molecular Formula | C₁₂H₁₃NO | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

Synthesis of Polysubstituted 2-Hydroxyquinolines

The synthesis of polysubstituted 2-hydroxyquinolines, also known as 2-quinolones, can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. A common and effective approach is the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[5]

Conceptual Synthetic Workflow: Modified Knorr Synthesis

A plausible synthetic route to a trimethyl-substituted 2-hydroxyquinoline would involve the condensation of a substituted aniline with a β-ketoester, followed by cyclization.

Caption: Conceptual workflow for the synthesis of a trimethyl-substituted 2-hydroxyquinoline via a modified Knorr synthesis.

Experimental Protocol: General Procedure for Knorr Quinoline Synthesis

This protocol is a generalized procedure adapted from established methods for the synthesis of 4-substituted 2-quinolones.[5]

-

Reagent Preparation: In a suitable reaction vessel, combine the appropriately substituted aniline (1.0 equivalent) with a β-ketoester (1.1 equivalents).

-

Condensation: The mixture is heated, often in the presence of a catalyst or with removal of water, to drive the formation of the β-ketoanilide intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Cyclization: To the crude β-ketoanilide, a dehydrating acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid is added. The mixture is then heated to promote intramolecular cyclization.

-

Work-up: Upon completion of the reaction, the mixture is cooled and carefully poured into ice-water to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with water, and subsequently purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-hydroxyquinoline derivative.

Analytical Characterization

The structural elucidation of the synthesized quinoline derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 6-8 ppm range, methyl group singlets in the 2-3 ppm range, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon (in the tautomeric keto form), and the methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (broad), N-H stretching (if in the keto form), C=O stretching (keto form), and C=C stretching of the aromatic ring. |

Troubleshooting Workflow for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of quinoline derivatives. However, challenges such as poor peak shape can arise.

Caption: A decision-making workflow for troubleshooting poor peak shapes in the HPLC analysis of quinoline derivatives.[6]

Potential Biological Activities and Applications

Hydroxyquinoline derivatives are known to possess a broad spectrum of biological activities. The presence of methyl substituents can further enhance their lipophilicity and influence their interaction with biological targets.

-

Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline and its derivatives have well-documented antimicrobial and antifungal properties.[1][3] These compounds can chelate metal ions that are essential for the survival of microbes, thereby inhibiting their growth.[7]

-

Anticancer Potential: Numerous quinoline derivatives have been investigated for their anticancer activities. Their mechanisms of action can include the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.

-

Anti-inflammatory Properties: Certain hydroxyquinoline derivatives have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.[8]

-

Antioxidant Activity: The hydroquinoline scaffold, particularly with hydroxyl substitutions, can exhibit significant antioxidant properties, which may be beneficial in conditions associated with oxidative stress, such as neurodegenerative diseases.[8]

Hypothetical Signaling Pathway Modulation

Given the known activities of quinoline derivatives, a potential mechanism of action for a novel 2-hydroxy-trimethylquinoline could involve the inhibition of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: A hypothetical mechanism of action where a 2-hydroxy-trimethylquinoline derivative inhibits the PI3K/Akt/mTOR signaling pathway.

Conclusion

While the specific compound 2-Hydroxy-4,7,8-trimethylquinoline is not extensively documented, the broader class of polysubstituted 2-hydroxyquinolines represents a promising area for further research and development. The synthetic methodologies are well-established, and the diverse biological activities of known analogs suggest that novel derivatives could yield potent therapeutic agents. Further investigation into the synthesis, characterization, and biological evaluation of these compounds is warranted to unlock their full potential in drug discovery.

References

-

- PubMed

-

- Benchchem

-

- ResearchGate

-

- Der Pharma Chemica

-

- MDPI

-

- Benchchem

-

- Oriental Journal of Chemistry

-

- ACS Omega

-

- Organic Chemistry Frontiers (RSC Publishing)

-

- IJFMR

-

- MDPI

-

- PMC

-

- MDPI

-

- PMC

-

- Sigma-Aldrich

-

- RSC Advances

-

- Thermo Fisher Scientific

-

- PubChem

-

- CymitQuimica

-

- Santa Cruz Biotechnology

-

- Wikipedia

-

- PubChem

-

- The Good Scents Company

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,6,8-Trimethyl-quinolin-2-ol | C12H13NO | CID 268329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Predicted NMR and IR Spectra for 2-Hydroxy-4,7,8-trimethylquinoline

Executive Summary

This technical whitepaper provides a comprehensive, mechanistically grounded prediction of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 2-Hydroxy-4,7,8-trimethylquinoline . As a highly substituted quinoline derivative, this compound is of significant interest in medicinal chemistry and materials science. Accurate spectral interpretation requires a deep understanding of its structural dynamics, specifically its tautomeric behavior in varying phases and solvent environments.

Structural Dynamics: The Lactam-Lactim Tautomerism

The most critical factor in predicting and interpreting the spectra of 2-hydroxyquinolines is the lactam-lactim tautomeric equilibrium[1]. The molecule is not a static entity; it oscillates between the lactim (2-hydroxyquinoline) and lactam (quinolin-2(1H)-one) forms.

While the lactim form may exist in the gas phase or non-polar environments, polar solvents (such as water or ethanol) and the solid state overwhelmingly stabilize the more polar lactam tautomer[1]. Consequently, analytical data acquired in standard polar NMR solvents (e.g., DMSO-d₆) or via solid-state IR will almost exclusively reflect the properties of 4,7,8-trimethylquinolin-2(1H)-one [2].

Lactam-Lactim tautomeric equilibrium driven by solvent polarity and phase.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Mechanistic Causality for Chemical Shifts

The predicted ¹H and ¹³C NMR spectra are heavily dictated by the lactam core and the specific regiochemistry of the three methyl groups (C-4, C-7, C-8).

-

H-3 Enamine-like Shielding: The H-3 proton appears unusually upfield for an aromatic system (predicted ~6.32 ppm). This is caused by the enamine-like resonance of the lactam structure, where the nitrogen lone pair donates electron density through the ring, localizing a partial negative charge at C-3 and shielding the proton[2].

-

N-H Deshielding: The N-H proton is highly deshielded (predicted ~11.45 ppm). This is due to the diamagnetic anisotropy of the adjacent carbonyl group and strong intermolecular hydrogen bonding with the DMSO-d₆ solvent[3].

-

Aromatic Coupling System: With methyl groups occupying C-4, C-7, and C-8, the only remaining aromatic protons are at C-5 and C-6. This creates a clean, isolated spin system resulting in a pair of ortho-coupled doublets with a typical coupling constant (J ≈ 8.0 Hz).

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| N-H | 11.45 | Broad singlet (br s) | - | 1H | Deshielded by C=O anisotropy and H-bonding[3] |

| H-5 | 7.52 | Doublet (d) | 8.0 | 1H | Ortho-coupled to H-6; deshielded by C-4 methyl proximity |

| H-6 | 7.08 | Doublet (d) | 8.0 | 1H | Ortho-coupled to H-5; shielded by C-7 methyl donation |

| H-3 | 6.32 | Singlet (s) | - | 1H | Shielded by enamine-like resonance of the lactam[2] |

| C4-CH₃ | 2.42 | Singlet (s) | - | 3H | Allylic position to the C3-C4 double bond |

| C8-CH₃ | 2.36 | Singlet (s) | - | 3H | Attached to aromatic ring, near N-H |

| C7-CH₃ | 2.31 | Singlet (s) | - | 3H | Attached to aromatic ring |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Position | Chemical Shift (δ, ppm) | Type | Carbon Position | Chemical Shift (δ, ppm) | Type |

| C-2 (C=O) | 161.8 | Quaternary | C-8 | 121.2 | Quaternary |

| C-4 | 146.5 | Quaternary | C-3 | 120.1 | CH |

| C-8a | 136.2 | Quaternary | C-4a | 117.8 | Quaternary |

| C-7 | 135.5 | Quaternary | C7-CH₃ | 19.8 | CH₃ |

| C-5 | 125.8 | CH | C4-CH₃ | 18.5 | CH₃ |

| C-6 | 123.5 | CH | C8-CH₃ | 13.5 | CH₃ |

Self-Validating Experimental Protocol: NMR Acquisition

-

Sample Preparation & Solvent Selection: Dissolve 15 mg of the highly purified compound in 0.6 mL of DMSO-d₆.

-

Causality: DMSO-d₆ is chosen not merely for solubility, but because its high dielectric constant forces the tautomeric equilibrium entirely into the lactam form, preventing spectral broadening caused by tautomeric exchange[1].

-

-

Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) to the sample.

-

Self-Validation: TMS acts as an internal zero-point reference. If the residual DMSO quintet drifts from its expected 2.50 ppm due to temperature fluctuations, the TMS peak ensures absolute chemical shift accuracy is maintained.

-

-

Acquisition Parameters: Acquire spectra at a strictly controlled 298 K (16 scans for ¹H, 256 scans for ¹³C).

-

Causality: Temperature stabilization prevents the chemical shift drift of the highly sensitive, exchangeable N-H proton.

-

Predicted Infrared (IR) Spectroscopy

Vibrational Modes & Causality

Solid-state IR spectroscopy is highly diagnostic for confirming the structural identity of substituted quinolones[4].

-

Amide I Band: The defining feature of the spectrum is the strong C=O stretching frequency at ~1655 cm⁻¹. This definitively confirms the dominance of the lactam tautomer in the solid state[2].

-

N-H vs. O-H Stretch: Because the molecule exists as a lactam, the spectrum will lack a sharp, free O-H stretch (>3500 cm⁻¹). Instead, a broad band from 3150–2850 cm⁻¹ will appear, corresponding to hydrogen-bonded N-H stretching within solid-state dimers[4].

-

Out-of-Plane Bending: A sharp peak at ~815 cm⁻¹ is a critical diagnostic feature. It corresponds to the out-of-plane (OOP) bending of exactly two adjacent aromatic protons (H-5 and H-6), confirming the substitution pattern at the 7 and 8 positions[4].

Table 3: Predicted IR Spectral Data (Solid State, ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |

| 3150 - 2850 | Medium, Broad | N-H stretch (H-bonded) & C-H stretch | Confirms lactam tautomer; masks sp³ C-H stretches |

| 1655 | Strong, Sharp | C=O stretch (Amide I) | Definitive proof of the 2-quinolone (keto) core[2] |

| 1605, 1560 | Medium | C=C aromatic / alkene stretch | Characteristic of the conjugated bicyclic ring system |

| 1450, 1380 | Medium | C-H bending | Corresponds to the three methyl groups (C-4, C-7, C-8) |

| 815 | Strong, Sharp | C-H out-of-plane (OOP) bending | Confirms exactly two adjacent aromatic protons (H-5, H-6)[4] |

Self-Validating Experimental Protocol: IR Acquisition

-

Background Subtraction: Acquire a background spectrum of the empty ATR crystal immediately prior to the sample scan.

-

Self-Validation: This ensures atmospheric CO₂ and water vapor are mathematically subtracted from the final spectrum, preventing false peaks in the 2300 cm⁻¹ and 3400 cm⁻¹ regions.

-

-

Sample Application (ATR-FTIR): Apply 2-3 mg of neat solid directly to the diamond Attenuated Total Reflectance (ATR) crystal and apply standardized pressure.

-

Causality: ATR-FTIR is strictly preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water would present a broad O-H band at 3400 cm⁻¹, artificially masking the critical N-H stretching region of the lactam tautomer[2].

-

-

Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 accumulations at a 4 cm⁻¹ resolution.

Spectral Acquisition Workflow

Standardized workflow for acquiring and processing NMR and IR spectra of quinoline derivatives.

References

-

[1] Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR) - Benchchem. Source: Benchchem. URL:

-

[2] Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide - Benchchem. Source: Benchchem. URL:

-

[4] Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations - PubMed. Source: NIH. URL:

-

[3] United States Patent - Googleapis.com. Source: Googleapis. URL:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, conformational stability, NLO properties, HOMO-LUMO and NBO analysis of hydroxyquinoline derivatives by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Odyssey of Substituted Quinoline Derivatives: Mechanisms, Synthesis, and Biological Efficacy

A Technical Whitepaper for Drug Development Professionals and Medicinal Chemists

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry. Due to its planar, electron-deficient aromatic system and the ability to undergo extensive functionalization, substituted quinoline derivatives exhibit a remarkably broad spectrum of biological activities [1]. From the historical success of quinine and chloroquine in eradicating malaria to the modern deployment of fluoroquinolones for severe bacterial infections and novel topoisomerase inhibitors for oncology, the quinoline core remains a cornerstone of drug discovery.

This technical guide synthesizes recent advancements in the biological evaluation of substituted quinolines, elucidates their precise mechanisms of action, and provides field-proven, self-validating experimental protocols for their synthesis and in vitro screening.

Core Biological Activities & Mechanisms of Action

Antimalarial Activity: Heme Detoxification Inhibition

The most historically significant application of quinoline derivatives—specifically 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., tafenoquine)—is in the treatment of malaria. During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing free, highly toxic heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into inert biocrystals known as hemozoin ( β -hematin) [2].

Substituted quinolines act by diffusing into the acidic food vacuole of the parasite, where they become protonated and trapped. The quinoline nucleus forms robust π−π stacking interactions with the porphyrin ring of free heme, capping the growing polymer chain and preventing further biocrystallization. The resulting accumulation of the toxic drug-heme complex induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death [1].

Fig 1: Mechanism of 4-aminoquinolines disrupting Plasmodium heme detoxification.

Anticancer Activity: Topoisomerase Poisoning & Kinase Inhibition

Recent structural optimizations have shifted the focus of quinoline research toward oncology. 2,4-disubstituted quinolines and quinoline-fused heterocycles have demonstrated potent antiproliferative effects [3]. The primary mechanism of action for many of these derivatives (such as vosaroxin) is the poisoning of Topoisomerase II.

Unlike catalytic inhibitors, quinoline-based topoisomerase poisons intercalate into the DNA at the enzyme-cleavage site. They stabilize the transient DNA-enzyme cleavage complex, preventing the religation of the DNA strands. When the replication fork collides with this stabilized complex, it generates lethal double-strand breaks, triggering G2/M cell cycle arrest and p53-mediated apoptosis [3].

Fig 2: Topoisomerase II poisoning by anticancer quinoline derivatives.

Antileishmanial & Antibacterial Activities

Beyond malaria and cancer, 2-substituted quinolines have emerged as highly selective antileishmanial agents. Their mechanism involves the disruption of the parasite's mitochondrial electrochemical potential and the targeted inhibition of ergosterol biosynthesis [4]. Concurrently, the addition of a fluorine atom at the C-6 position and a basic moiety (like piperazine) at the C-7 position yields fluoroquinolones (e.g., moxifloxacin), which are broad-spectrum antibacterial agents that selectively inhibit bacterial DNA gyrase and Topoisomerase IV [2].

Quantitative Efficacy Profiles

To guide structure-activity relationship (SAR) modeling, the following table summarizes the typical quantitative efficacy of various substituted quinoline classes against their primary biological targets.

| Quinoline Substitution Pattern | Primary Biological Target | Representative Compound | Typical IC₅₀ / MIC Range | Clinical / Preclinical Application |

| 4-Aminoquinolines | Heme Polymerase (Food Vacuole) | Chloroquine | 0.01 – 0.05 µM | Antimalarial (P. falciparum) |

| 8-Aminoquinolines | Respiratory Complex III | Tafenoquine | 0.1 – 1.0 µM | Antimalarial (Radical cure) |

| 6-Fluoro-7-piperazinyl | DNA Gyrase / Topo IV | Moxifloxacin | 0.1 – 1.0 µg/mL | Broad-spectrum Antibacterial |

| 2,4-Disubstituted | Topoisomerase II / Tubulin | Vosaroxin analog | 1.0 – 5.0 µM | Anticancer (AML, Solid tumors) |

| 2-Aryl Substituted | Mitochondrial Bioenergetics | 6-ethyl-2-phenylquinoline | 0.2 – 5.0 µM | Antileishmanial (L. donovani) |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic explanations for reagent choices and built-in quality control checkpoints.

Synthesis of 3-Substituted Quinolines via Friedländer Condensation

The Friedländer synthesis is the most robust method for generating polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α -methylene group [5].

Causality & Rationale: We utilize an acid catalyst (p-toluenesulfonic acid, p-TSA) rather than a base. The acid protonates the carbonyl oxygen of the α -methylene compound, significantly increasing its electrophilicity. This facilitates the initial nucleophilic attack by the weakly nucleophilic aromatic amine, driving the formation of the Schiff base intermediate prior to intramolecular aldol condensation.

Step-by-Step Protocol:

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-aminobenzaldehyde and 10 mmol of the target α -methylene ketone in 20 mL of anhydrous ethanol.

-

Catalysis: Add 0.5 mmol (5 mol%) of p-TSA.

-

Reflux & Water Removal: Equip the flask with a reflux condenser and a Dean-Stark trap. Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Causality: The Dean-Stark trap removes the water byproduct azeotropically, driving the equilibrium of the dehydration step forward according to Le Chatelier's principle.

-

Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active 2-aminobenzaldehyde spot (yellow under 254 nm) and the appearance of a highly fluorescent lower- Rf spot confirms cyclization.

-

Work-up: Cool to room temperature, concentrate under reduced pressure, and neutralize the residue with saturated NaHCO₃ to quench the acid catalyst. Extract with ethyl acetate (3 x 20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the pure 3-substituted quinoline.

In Vitro β -Hematin Formation Assay (Antimalarial Screening)

This cell-free assay evaluates the ability of a synthesized quinoline derivative to inhibit the crystallization of heme into β -hematin (synthetic hemozoin).

Causality & Rationale: The assay is conducted in a sodium acetate buffer at pH 5.0. This specific pH is chosen to strictly mimic the acidic environment of the Plasmodium food vacuole, which is required for the protonation of the quinoline nitrogen—a critical step for its accumulation and binding to heme. Tween-20 is added to simulate the lipid nanodroplet environment where in vivo crystallization occurs.

Step-by-Step Protocol:

-

Hemin Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 2 mM. Note: Hemin must be prepared fresh daily as it rapidly aggregates in aqueous solutions.

-

Assay Assembly: In a 96-well flat-bottom microplate, add 50 µL of the quinoline test compound (dissolved in DMSO, serially diluted).

-

Initiation: Add 50 µL of the 2 mM hemin solution to each well. Immediately initiate crystallization by adding 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 1% Tween-20.

-

Incubation: Seal the plate and incubate at 37°C for 18 hours to allow β -hematin formation.

-

Quantification: Read the absorbance of the plate at 405 nm using a microplate reader.

-

Self-Validation Check (Z'-Factor): Include wells with 50 µL of 10 µM Chloroquine diphosphate (100% inhibition control) and wells with 50 µL of pure DMSO (0% inhibition control). The assay is only statistically valid if the calculated Z'-factor is ≥ 0.5. Causality: Free hemin absorbs strongly at 405 nm, whereas polymerized β -hematin precipitates and does not absorb at this wavelength. Therefore, higher absorbance directly correlates with successful inhibition by the drug.

References

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview RSC Advances

- A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents SciSpace

- Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry

- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid

- A Technical Guide to 3-Substituted Quinoline Derivatives Synthesis Biological Activities and Mechanisms Benchchem

Computational Elucidation of Trimethyl-Quinoline Scaffolds: A Theoretical Framework for Drug Discovery and Materials Science

Executive Summary

Quinoline and its derivatives represent a highly privileged class of heterocyclic pharmacophores with expansive utility in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties 1. The strategic functionalization of the quinoline core via trimethylation (e.g., 4,6,8-trimethyl or 1,6,7-trimethyl configurations) introduces profound modifications to the molecule's steric bulk and electronic distribution 1, 2.

To accelerate drug development and bypass resource-intensive trial-and-error synthesis, researchers increasingly rely on theoretical calculations. This whitepaper establishes a rigorous, self-validating computational framework—anchored in Density Functional Theory (DFT) and Molecular Dynamics (MD)—for analyzing trimethyl-quinoline structures.

Mechanistic Rationale & Causality in Computational Choices

As a Senior Application Scientist, it is critical to understand why specific computational parameters are selected, rather than treating software as a black box.

The Causality of the B3LYP/6-311+G(d,p) Level of Theory: For evaluating trimethyl-quinoline derivatives, the B3LYP functional is selected because it provides an optimal balance between electron correlation accuracy and computational cost for organic heterocycles 1, 3. The choice of the 6-311+G(d,p) basis set is highly intentional:

-

Diffuse Functions (+): Quinoline contains a heterocyclic nitrogen with a lone pair of electrons. If functionalized with a thiol group (e.g., 4,6,8-trimethyl-quinoline-2-thiol), sulfur also presents lone pairs 1. Diffuse functions allow the electron orbitals to expand further from the nucleus, which is strictly required to accurately model these loosely held electrons.

-

Polarization Functions (d,p): The electron-donating nature of the three methyl groups causes significant deformation of the aromatic electron cloud. Polarization functions account for this asymmetry, ensuring accurate calculation of the Molecular Electrostatic Potential (MEP) and dipole moments.

The Causality of Trimethylation: Methyl groups act as electron-donating units via hyperconjugation. This directly increases the electron density on the quinoline ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and narrowing the HOMO-LUMO gap [[1]](). A narrower gap typically correlates with higher chemical reactivity. Furthermore, the steric bulk of the trimethyl configuration increases the molecule's lipophilicity (LogP), which enhances its binding affinity to target proteins like human serum albumin (HSA) and improves cellular permeability 2.

Fig 1. Logical relationship between trimethyl-quinoline structural features and pharmacological properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational workflows must not just generate data; they must mathematically validate their own outputs.

Protocol 1: Quantum Mechanical Optimization (DFT)

-

Initialization: Construct the 3D geometry of the target trimethyl-quinoline using GaussView.

-

Optimization: Execute geometry optimization using Gaussian 16 at the DFT/B3LYP/6-311+G(d,p) level in the gas phase 1, 2.

-

Self-Validation (Frequency Analysis): Concurrently run a vibrational frequency calculation. Rule: The output must yield exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true global minimum, and the optimization must be restarted with perturbed coordinates 1.

-

Electronic Mapping: Extract the HOMO/LUMO energies and generate the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic attack sites [[4]]().

Protocol 2: Molecular Docking & MD Simulation

-

Protein Preparation: Retrieve the target crystal structure (e.g., α-amylase, PDB: 6OCN) [[5]](). Strip co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

-

Ligand Preparation: Import the strictly validated DFT-optimized trimethyl-quinoline geometry. This ensures the partial charges and dihedral angles are quantum-mechanically accurate prior to docking.

-

Docking: Execute rigid-receptor/flexible-ligand docking to determine the lowest binding energy conformation.

-

Self-Validation (MD Trajectory): Subject the best-docked complex to a 100 ns Molecular Dynamics simulation using GROMACS. Rule: Calculate the Root Mean Square Deviation (RMSD) of the ligand-protein backbone. The protocol is validated only if the RMSD plateaus (fluctuations < 0.2 nm) within the first 20-30 ns, proving that the docked pose is dynamically stable in a solvated environment 5, 4.

Fig 2. Self-validating computational workflow for trimethyl-quinoline analysis.

Quantitative Data Presentation

The following tables summarize expected computational outputs based on established studies of trimethyl-quinoline derivatives and related phenoxyquinolones 1, [[5]]().

Table 1: Predicted Quantum Chemical Descriptors (DFT/B3LYP/6-311+G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Dipole Moment (Debye) |

| Unsubstituted Quinoline (Baseline) | -6.25 | -1.85 | 4.40 | 2.15 |

| 1,6,7-Trimethylquinoline | -5.90 | -1.72 | 4.18 | 2.84 |

| 4,6,8-Trimethyl-quinoline-2-thiol | -5.75 | -1.90 | 3.85 | 3.12 |

Note: The narrowing of the energy gap (ΔE) in trimethylated variants indicates higher chemical reactivity and softer molecular characteristics compared to the baseline quinoline core.

Table 2: ADMET & Molecular Docking Profiles

| Compound | Target Protein | Binding Affinity (kcal/mol) | LogP | H-Bond Donors | H-Bond Acceptors |

| 1,6,7-Trimethylquinoline | Human Serum Albumin (HSA) | -7.60 | 3.45 | 0 | 1 |

| 4,6,8-Trimethyl-quinoline-2-thiol | α-Amylase (PDB: 6OCN) | -8.15 | 3.80 | 1 | 2 |

Note: The elevated LogP values (>3.0) confirm the explicit lipophilic character imparted by the three methyl groups, which correlates directly with the high binding affinity to HSA 2.

References

- A Theoretical and Computational Investigation of 4,6,8-Trimethyl-quinoline-2-thiol: A Methodological Whitepaper Source: BenchChem URL

- Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy Source: ACS Omega URL

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL

- Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)

- Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies Source: MDPI URL

Sources

2-Hydroxy-4,7,8-trimethylquinoline: Mechanistic Insights into Tautomerism, Steric Dearomatization, and Stability

Executive Summary

The 2-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and planar aromatic geometry[1]. However, derivatives such as 2-hydroxy-4,7,8-trimethylquinoline cannot be treated as static entities. This molecule exists in a highly dynamic lactam-lactim (keto-enol) equilibrium that is exquisitely sensitive to both solvent polarity and intramolecular sterics[2]. As a Senior Application Scientist, I approach this compound as a responsive system. This whitepaper dissects the thermodynamic drivers of its tautomerism, the specific steric dearomatization induced by the 8-methyl substitution, and the self-validating experimental protocols required to quantify its stability in solution.

The Core Principle: Lactam-Lactim Tautomerism

At the heart of 2-hydroxyquinoline's behavior is a classic example of protonotropy—the migration of a proton between the hydroxyl oxygen and the heterocyclic ring nitrogen[1][3]. This equilibrium dictates the molecule's physicochemical properties and its interaction with biological targets.

-

The Lactim (Enol) Form: In the gas phase or in strictly non-polar environments, the lactim form (2-hydroxyquinoline) is thermodynamically favored by approximately 0.3 kcal/mol[3]. This preference is driven by the preservation of full, uninterrupted aromaticity across both the benzo and pyrido rings[3].

-

The Lactam (Keto) Form: In polar protic solvents (e.g., water, ethanol) and in the solid state, the equilibrium overwhelmingly shifts toward the lactam form (2-quinolone)[2]. Polar solvents stabilize the highly polar, zwitterionic resonance structure of the lactam form, decreasing its relative energy by roughly 5 kcal/mol compared to the lactim tautomer[3][4].

Mechanistic Disruption: The Impact of 4,7,8-Trimethyl Substitution

While the baseline tautomerism of 2-hydroxyquinoline is well-documented, the introduction of methyl groups at the 4, 7, and 8 positions fundamentally rewrites the molecule's thermodynamic landscape.

Steric Repulsion at C-8 (The Structural Pivot)

The most critical structural feature of this specific derivative is the methyl group at the C-8 position. In the quinoline core, the 8-position is peri to the N-1 nitrogen. When the molecule adopts the lactam (2-quinolone) form, the nitrogen is protonated. This creates a severe steric clash between the N-H proton and the bulky C-8 methyl group[5][6].

To alleviate this intramolecular repulsion, the quinolone framework is forced to distort out of strict planarity. This structural distortion leads to a partial dearomatization of the heterocyclic ring, significantly increasing the thermodynamic penalty of the lactam form[5]. Consequently, the 8-methyl group acts as a structural "spring," destabilizing the lactam tautomer and shifting the equilibrium back toward the lactim form (where the nitrogen lacks a proton, minimizing the clash) more than would be expected in unsubstituted analogs[5][6].

Electronic (+I) Modulation

Simultaneously, the methyl groups at C-4 and C-7 exert positive inductive (+I) effects[7]. By pushing electron density into the fused ring system, these groups increase the basicity of the heterocyclic nitrogen and the electron density of the carbonyl oxygen. While this electronic effect theoretically favors the zwitterionic lactam form, it is constantly engaged in a "tug-of-war" with the overwhelming steric penalty imposed by the C-8 methyl group[5][7].

Fig 1. Thermodynamic and steric factors dictating the lactam-lactim equilibrium.

Self-Validating Experimental Protocols

To confidently utilize 2-hydroxy-4,7,8-trimethylquinoline in downstream applications, researchers must quantify its tautomeric ratio. I mandate the following self-validating workflows to ensure data integrity.

Protocol A: Solvent-Titration UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy is highly sensitive to changes in extended conjugation. By titrating a non-polar solution with a polar solvent, we force the equilibrium to shift. The observation of strict isosbestic points acts as a self-validating control, proving that the system is a clean, two-state equilibrium without degradation byproducts[2][3].

-

Sample Preparation: Prepare a 50 μM stock solution of the compound in anhydrous cyclohexane (favoring the lactim form).

-

Titration Execution: Sequentially spike the cuvette with 1% to 10% (v/v) increments of anhydrous ethanol (favoring the lactam form).

-

Spectral Acquisition: Scan the absorption from 250 nm to 400 nm after each volumetric addition.

-

Data Validation: Identify the isosbestic point (typically near 300 nm). The lactim form will exhibit a distinct peak near 310–325 nm, while the emergent lactam form will display a blue-shifted peak near 270–290 nm[3][4].

Protocol B: Variable-Temperature NMR (VT-NMR)

Causality: While UV-Vis shows the macro-shift, NMR provides direct atomic confirmation. VT-NMR allows us to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of the tautomerization via the Van 't Hoff equation, providing a complete thermodynamic profile[2].

-

Sample Preparation: Dissolve 5 mg of the analyte in 0.5 mL of DMSO- d6 (a highly polar environment ensuring the lactam form is populated).

-

Acquisition: Acquire high-resolution 1 H-NMR spectra at 10 K intervals, ranging from 298 K to 373 K.

-

Integration: Track the integration of the highly deshielded N-H proton of the lactam form (~11.5–12.0 ppm) against a stable aromatic reference proton (e.g., C-3).

-

Thermodynamic Extraction: Plot ln(Keq) versus 1/T to calculate the thermodynamic parameters of the steric clash versus solvent stabilization.

Fig 2. Self-validating spectroscopic workflow for quantifying tautomeric ratios.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical behavior and spectroscopic markers for the 2-hydroxy-4,7,8-trimethylquinoline system based on foundational quinoline data[2][3][4].

Table 1: Comparative Thermodynamic Stability

| Environment | Unsubstituted 2-HQ Favored Form | 4,7,8-Trimethyl Favored Form | Primary Driving Force |

| Gas Phase / Vacuum | Lactim ( ΔE≈−0.3 kcal/mol) | Lactim (Enhanced) | Aromaticity preservation[3] |

| Non-Polar Solvents | Lactim / Mixed | Lactim | Lack of zwitterion stabilization |

| Polar Protic (Water) | Lactam ( ΔE≈−5.0 kcal/mol) | Lactam (Attenuated) | Zwitterionic resonance & H-bonding[4] |

| Solid State | Lactam (Dimerized) | Mixed / Disrupted | Steric hindrance at C-8 disrupts dimers[5] |

Table 2: Diagnostic Spectroscopic Markers

| Analytical Technique | Lactim (Enol) Marker | Lactam (Keto) Marker |

| UV-Vis Absorption | λmax≈310−325 nm[4] | λmax≈270−290 nm[4] |

| 1 H NMR (DMSO- d6 ) | O-H proton (~10.0 ppm, broad) | N-H proton (~11.5 - 12.0 ppm, sharp) |

| IR Spectroscopy | C=N stretch (~1620 cm −1 ) | C=O stretch (Amide I, ~1650 cm −1 )[2] |

Implications for Drug Development

Understanding the steric dearomatization and tautomeric preference of 2-hydroxy-4,7,8-trimethylquinoline is not merely an academic exercise; it is a critical tool for rational drug design. Many kinase inhibitors and DNA-intercalating agents rely on the flat, planar geometry of the 2-quinolone core to bind deep within target pockets[1][6].

By intentionally utilizing the 4,7,8-trimethyl derivative, drug developers can leverage the C-8 steric clash to restrict the conformational space of the pharmacophore. The resulting non-planar distortion prevents the molecule from binding to off-target proteins that require strict planarity, thereby increasing target selectivity and drastically reducing off-target toxicity[5][6]. Furthermore, the modulation of the hydrogen-bond donor/acceptor ratio via tautomeric shifting directly impacts the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making this scaffold a highly tunable asset in modern therapeutics.

References

-

Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR) . Benchchem. Available at:[2]

-

An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline . Benchchem. Available at:[1]

-

Intramolecular sensitization and structure of a Tb3+/2-hydroxyquinoline conjugate in the paraoxonase 1 active site . National Institutes of Health (NIH) / PMC. Available at:[4]

-

Spectroscopy and Structure of 2-Hydroxyquinoline . Colorado State University / Bernstein Group. Available at:[3]

-

Reactive 2-quinolones dearomatized by steric repulsion between 1-methyl and 8-substituted groups . ResearchGate. Available at:[5]

-

Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality . National Institutes of Health (NIH) / PMC. Available at:[6]

-

THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES . Semantic Scholar. Available at:[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. Intramolecular sensitization and structure of a Tb3+/2-hydroxyquinoline conjugate in the paraoxonase 1 active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

safety and handling guidelines for quinoline derivatives

[label="Store

Caption: Mechanism of UVA-induced phototoxicity in halogenated fluoroquinolones.

Quantitative Hazard Summary

To operationalize safety, we categorize the hazards using Globally Harmonized System (GHS) metrics. The following table summarizes the classifications typical for quinoline and its reactive derivatives[1][2].

| Hazard Category | GHS Code | Signal Word | Causality / Mechanism |

| Acute Toxicity (Oral/Dermal) | H302 / H312 | Danger | Rapid systemic absorption leading to hepatic and renal overload. |

| Skin/Eye Irritation | H315 / H319 | Warning | Electrophilic nature of the nitrogen heterocycle disrupts lipid bilayers. |

| Germ Cell Mutagenicity | H341 | Warning | Intercalation into DNA; reactive epoxide metabolite formation. |

| Carcinogenicity | H350 | Danger | Hepatic mitogenesis and chronic oxidative stress. |

| Aquatic Toxicity (Chronic) | H411 | - | High environmental persistence and mobility; toxic to aquatic organisms. |

Self-Validating Experimental Methodologies

A robust safety protocol must be a "self-validating system"—meaning it incorporates immediate feedback loops to ensure the safety mechanisms are functioning before the hazard is engaged.

Protocol 1: Safe Weighing and Solution Preparation of Photolabile Quinolines

Objective: Prepare a standardized stock solution of a C8-halogenated fluoroquinolone while preventing inhalation exposure and photodegradation.

-

Environmental Setup: Ensure the laboratory is equipped with amber lighting or low-UV LED lights. Validation: Use a handheld UV meter to confirm UVA irradiance is near zero, preventing premature photo-excitation of the compound[3].

-

Ventilation Verification: Activate the Class II Type B2 Biological Safety Cabinet or certified chemical fume hood[4]. Validation: Hold a Kimwipe at the sash opening; it must be visibly drawn inward, confirming negative pressure and adequate capture velocity.

-

PPE Donning: Don a flame-resistant Nomex lab coat, tightly fitting ANSI Z87.1 safety goggles, and double nitrile gloves (tested to EN 374)[4].

-

Static-Free Weighing: Place an anti-static weighing boat on the microbalance inside the hood. Transfer the quinoline powder using grounded spatulas to prevent aerosolization driven by static repulsion.

-

Solubilization: Dissolve the powder in a compatible solvent (e.g., DMSO or DMF) directly within the hood[4]. Critical Warning: Never mix quinoline derivatives with strong oxidizing agents or peroxides, as this can trigger a violently exothermic reaction[5].

-

Inert Storage: Transfer the solution to an amber, actinic glass vial. Purge the headspace with Argon or Nitrogen to displace oxygen, mitigating baseline oxidative degradation. Store locked up at -20°C[6].

Protocol 2: Emergency Spill Response and Decontamination

Objective: Neutralize and contain a liquid spill of a highly concentrated quinoline stock solution.

-

Evacuation & Isolation: Immediately evacuate personnel from the vicinity. Validation: Conduct a visual sweep to ensure no personnel are downwind or in the immediate vapor path of the spill area.

-

Respiratory Protection: If the spill is outside a ventilated enclosure, don a NIOSH-approved air-purifying respirator equipped with organic vapor and particulate filters[2].

-